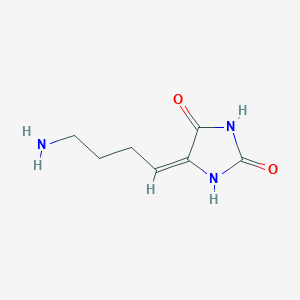
3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride: (CAS number: 2306244-79-9) is a chemical compound with the following properties:
- Chemical formula:
C7H17Cl2FN2
- Molecular weight: 219.13 g/mol
Méthodes De Préparation
Synthetic Routes: The synthetic route to prepare this compound involves the introduction of a fluorine atom onto a piperidine ring. While specific literature references are scarce, similar compounds can be synthesized using established methods for fluorination reactions. For example, nucleophilic fluorination of a piperidine derivative can yield the desired fluoro-substituted compound.
Reaction Conditions: The exact reaction conditions depend on the specific synthetic route chosen. typical conditions for fluorination reactions include the use of fluorinating agents (such as Selectfluor or DAST) and appropriate solvents (e.g., acetonitrile, dichloromethane).
Industrial Production: Information on industrial-scale production methods for this compound is limited. It may be produced in research laboratories or custom synthesis facilities.
Analyse Des Réactions Chimiques
Reactivity: 3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride can participate in various chemical reactions:
Nucleophilic substitution: The fluorine atom can undergo substitution reactions with other nucleophiles.
Reduction: Reduction of the fluorine substituent can yield the corresponding amine.
Other transformations: Depending on the functional groups present, it may undergo additional reactions.
Fluorinating agents: Selectfluor, DAST
Reduction agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst
Solvents: Acetonitrile, dichloromethane, etc.
Major Products: The major products formed from these reactions include fluorinated piperidine derivatives and their reduced forms.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicinal chemistry: Researchers explore its potential as a building block for drug development.
Biological studies: It may serve as a probe for studying piperidine-containing receptors or enzymes.
Industry: Its unique fluorine substitution can enhance the properties of other molecules.
Mécanisme D'action
The exact mechanism of action for this compound remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While direct comparisons are challenging due to limited data, related compounds include:
- Other fluoro-substituted piperidine derivatives.
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: (CAS number: 1062580-52-2) .
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Propriétés
Formule moléculaire |
C7H17Cl2FN2 |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H |
Clé InChI |
NKPCYUMLEXPFIL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CCNCC1F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
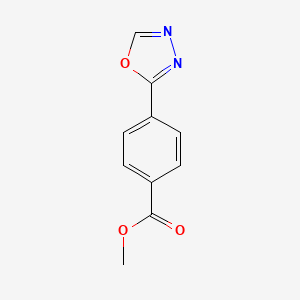
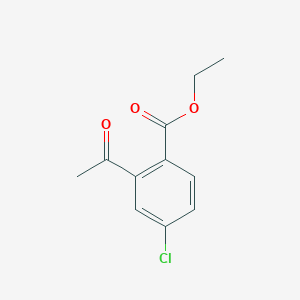
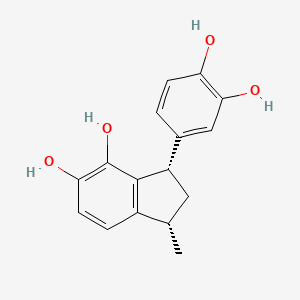

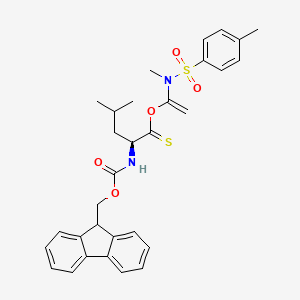

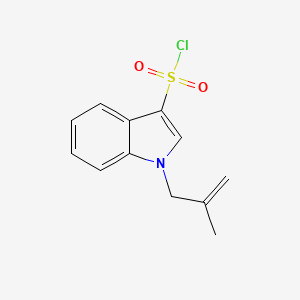
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B12832399.png)

![6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12832414.png)
![4-amino-5-bromo-N-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide hydrochloride](/img/structure/B12832415.png)
